3-Bromo-5-chloro-2-hydroxybenzophenone
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Description
Synthesis Analysis
The synthesis of brominated and chlorinated aromatic compounds is often achieved through palladium-catalyzed cross-coupling reactions, as described in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . These methods could potentially be adapted for the synthesis of 3-Bromo-5-chloro-2-hydroxybenzophenone, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
While the molecular structure of 3-Bromo-5-chloro-2-hydroxybenzophenone is not directly analyzed, the papers do discuss the structures of similar brominated and chlorinated compounds. For instance, the structure of various brominated dioxins and furans formed from the degradation of 2-bromophenol is reported . These studies highlight the importance of understanding the molecular structure in predicting the reactivity and formation of byproducts.
Chemical Reactions Analysis
The chemical reactions involving brominated and chlorinated compounds under high-temperature conditions are well-documented. For example, the high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated byproducts . Similarly, the oxidation of 2-bromophenol results in a different set of products, including dibenzo-p-dioxin and dibromodibenzofuran . These reactions are influenced by factors such as the presence of hydroxyl radicals and the ease of halogen displacement in ring-closure reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and chlorinated compounds, such as their reactivity with chlorine or bromine, are crucial for understanding their behavior in different environments. For instance, oxybenzone's reactivity in chlorinated seawater pools leads to the formation of brominated disinfection byproducts . The degradation of bromoxynil under various anaerobic conditions also demonstrates the transformation pathways and byproduct formation of such compounds .
Scientific Research Applications
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Studying the Effect of UV Radiation on Skin Cells
- Application : This compound is used in experiments to study the effects of UV radiation on skin cells.
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Investigating the Estrogenic Activity of Chemicals
- Application : “3-Bromo-5-chloro-2-hydroxybenzophenone” is used to investigate the estrogenic activity of chemicals.
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Analyzing the Fate and Transport of UV Filters in Aquatic Environments
- Application : This compound is used in studies analyzing the fate and transport of UV filters in aquatic environments.
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Synthesis of Chalcones and Dienones
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Synthesis of 8-Bromo-6-Chloro-2-Alkyl Substituted Chroman-4-Ones
properties
IUPAC Name |
(3-bromo-5-chloro-2-hydroxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-7-9(15)6-10(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAACDYIERDIOLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351028 |
Source
|
Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-hydroxybenzophenone | |
CAS RN |
85346-47-0 |
Source
|
Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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